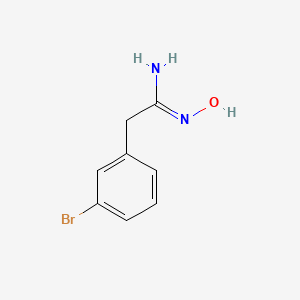
2-(3-bromophenyl)-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of amidines It features a bromophenyl group attached to an ethanimidamide moiety, with a hydroxy group on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N’-hydroxyethanimidamide typically involves the following steps:
Bromination: The starting material, 3-bromoaniline, is prepared by brominating aniline using bromine in the presence of a suitable catalyst.
Formation of Ethanimidamide: The brominated aniline is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate.
Hydrolysis: The ethyl carbamate is hydrolyzed under acidic or basic conditions to yield the ethanimidamide.
Hydroxylation: Finally, the ethanimidamide is hydroxylated using hydroxylamine hydrochloride in the presence of a base to obtain 2-(3-bromophenyl)-N’-hydroxyethanimidamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-bromophenyl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a nitroso or nitro derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(3-bromophenyl)-N’-hydroxyethanimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It serves as a probe to study enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenyl)-N’-hydroxyethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-bromophenyl)-N’-hydroxyethanimidamide
- 2-(3-chlorophenyl)-N’-hydroxyethanimidamide
- 2-(3-bromophenyl)-N’-hydroxypropanimidamide
Uniqueness
2-(3-bromophenyl)-N’-hydroxyethanimidamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the hydroxy group on the ethanimidamide moiety also adds to its distinct chemical properties.
Propiedades
Número CAS |
1016493-39-2 |
|---|---|
Fórmula molecular |
C8H9BrN2O |
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Clave InChI |
XCQACIIZCQFPRV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CC(=NO)N |
SMILES isomérico |
C1=CC(=CC(=C1)Br)C/C(=N\O)/N |
SMILES canónico |
C1=CC(=CC(=C1)Br)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















